molecular formula C17H18ClN3O2 B2628256 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopentylacetamide CAS No. 1210445-83-2

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopentylacetamide

Cat. No.: B2628256
CAS No.: 1210445-83-2
M. Wt: 331.8
InChI Key: HPYABBSANMLIPW-UHFFFAOYSA-N
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Description

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopentylacetamide is a chemical compound of significant interest in medicinal chemistry research due to its pyrimidine core structure. Pyrimidine derivatives are widely investigated for their diverse biological activities. Recent studies highlight that structurally similar pyrimidine compounds exhibit potent anti-inflammatory properties by acting as selective cyclooxygenase-2 (COX-2) inhibitors, with some derivatives showing high selectivity for COX-2 over COX-1, outperforming reference drugs like piroxicam . These analogs have also demonstrated dose-dependent inhibition of lipoxygenase activity and the growth of lipopolysaccharide (LPS)-stimulated THP-1 monocyte cells, suggesting potential applications in researching inflammatory pathways and cellular proliferation . Furthermore, the molecular framework of this compound, which includes a chlorophenyl substituent and an N-cyclopentylacetamide group, is commonly associated with enhanced biological activity and receptor binding affinity in pharmaceutical research. The compound is intended for use in laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to explore its potential as a building block in drug discovery and its mechanism of action in various biochemical assays.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-13-7-5-12(6-8-13)15-9-17(23)21(11-19-15)10-16(22)20-14-3-1-2-4-14/h5-9,11,14H,1-4,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYABBSANMLIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopentylacetamide typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring. The resulting intermediate is then reacted with cyclopentylamine to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Pyrimidine Derivatives with Acetamide Substituents

Compound 4d (2-(4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide) shares the pyrimidine core and 4-chlorophenyl substitution with the target compound. However, it features a 3,4-dimethoxyphenyl group at position 6 and an N-phenylacetamide side chain. Compound 4d was synthesized in 58% yield and characterized by FT-IR (1689 cm⁻¹ for amide C=O) and a molecular ion peak at m/z 474.64 .

This substitution may reduce lipophilicity but improve solubility. Its synthesis achieved a 66% yield, with NMR data confirming the presence of two methoxy groups (δ 3.82 ppm) and aromatic protons (δ 6.86–7.85 ppm) .

Oxadiazole Derivatives with 4-Chlorophenyl Substituents

Compounds 2a and 2b from are 1,3,4-oxadiazoles bearing 4-dimethylaminophenyl (2a) and 4-chlorophenyl (2b) groups. Although structurally distinct from pyrimidinones, these compounds highlight the role of para-substitution. Compound 2b demonstrated potent antibacterial activity against S. aureus and P. aeruginosa, attributed to the electron-withdrawing chlorine atom enhancing membrane penetration. This supports the hypothesis that 4-chlorophenyl substitution improves bioactivity across heterocyclic scaffolds .

Pyridazinone Analogues

N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () replaces the pyrimidinone core with a pyridazinone ring. The ethyl linkage to the methoxyphenyl group may enhance conformational flexibility compared to the rigid cyclopentyl group in the target compound .

Key Research Findings and Trends

Substituent Effects :

  • 4-Chlorophenyl : Enhances antimicrobial and binding activity in oxadiazoles and pyrimidines .
  • Methoxy Groups : Improve solubility but may reduce potency due to increased polarity .
  • Cyclopentyl vs. Phenyl : The cyclopentyl group in the target compound likely offers better metabolic stability than phenyl groups, which are prone to oxidation .

Heterocycle Influence: Pyrimidinones and pyridazinones exhibit distinct electronic profiles, affecting interactions with enzymatic targets. Oxadiazoles prioritize antibacterial activity, whereas pyrimidinones are explored for kinase inhibition .

Biological Activity

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopentylacetamide is a synthetic organic compound categorized under pyrimidinyl acetamides. Its unique structure, featuring a chlorophenyl group and a cyclopentyl moiety, suggests potential for various biological activities. This article delves into its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H18ClN3OC_{17}H_{18}ClN_{3}O with a molecular weight of approximately 340.8 g/mol. The structural components include:

  • Pyrimidine ring : Contributes to the compound's biological activity.
  • Chlorophenyl group : Enhances reactivity and solubility.
  • Cyclopentyl acetamide moiety : Imparts specific pharmacological properties.
PropertyValue
Molecular FormulaC17H18ClN3OC_{17}H_{18}ClN_{3}O
Molecular Weight340.8 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Pharmacological Studies

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Preliminary studies show moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, showcasing significant inhibitory potential.
  • Anticancer Properties : Investigations into its anticancer effects suggest that it may interfere with cell proliferation pathways.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds with similar structures:

  • A study on pyrimidine derivatives indicated that modifications in the chlorophenyl group significantly influenced antibacterial activity and enzyme inhibition profiles .
  • Another investigation focused on the synthesis of pyrimidinyl acetamides demonstrated their potential as effective urease inhibitors, with IC50 values indicating strong activity compared to standard drugs .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntibacterialModerate to strong against S. typhi
Enzyme InhibitionSignificant AChE and urease inhibition
AnticancerPotential interference with cancer cell growth

The mechanism of action for this compound involves binding to specific enzyme active sites or receptor sites, leading to altered cellular responses. This interaction can inhibit enzymatic activity or modulate receptor functions, which is crucial for its therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The reaction between 4-chlorobenzaldehyde and ethyl acetoacetate forms an intermediate.
  • Formation of Pyrimidine Ring : The intermediate is reacted with urea.
  • Acetylation : Introduction of the acetamide group through acetylation.

These processes are usually carried out under reflux conditions in solvents such as ethanol or methanol, often using catalysts to enhance yields.

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